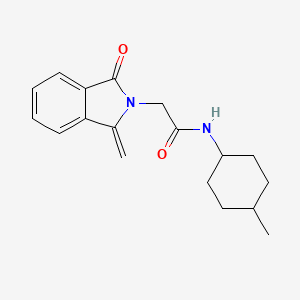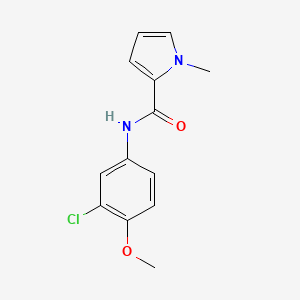
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.
Wirkmechanismus
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide works by stimulating the release of GH and IGF-1 in the body. GH and IGF-1 play key roles in promoting growth and development, as well as maintaining muscle and bone mass. This compound works by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. This binding stimulates the release of GH and IGF-1, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase lean body mass, reduce fat mass, and improve bone density. In addition, this compound has been shown to improve sleep quality and cognitive function in healthy adults.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a non-peptide compound, which makes it easier to synthesize and handle in the lab. In addition, this compound has a long half-life, which means that it can be administered once daily. However, one limitation is that this compound can be expensive to produce, which can limit its use in some lab settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use in the treatment of cognitive decline in elderly patients. Additionally, there is interest in exploring the use of this compound in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide is synthesized through a multi-step process that involves the condensation of 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid with 4-methylcyclohexylamine. The resulting product is then purified and crystallized to obtain this compound in its final form.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various conditions. Studies have shown that this compound can increase lean body mass, improve bone density, and reduce muscle wasting in elderly patients. In addition, this compound has been shown to improve sleep quality and cognitive function in healthy adults.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-7-9-14(10-8-12)19-17(21)11-20-13(2)15-5-3-4-6-16(15)18(20)22/h3-6,12,14H,2,7-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJHIDPAZPMVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=C)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)



